tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a bicyclic ketone with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate has a unique combination of functional groups and a distinct bicyclic structure. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQMEHBYUJUDH-SGAJNUDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1C(=O)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2[C@@H]1C(=O)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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